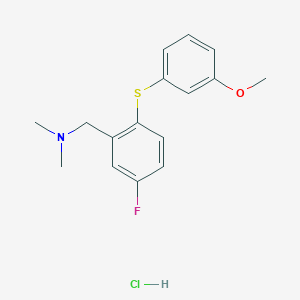
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenemethanamine core substituted with a 5-fluoro group, a 3-methoxyphenylthio group, and N,N-dimethyl groups, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride typically involves multiple steps, including the introduction of the fluoro and methoxyphenylthio groups, followed by the formation of the N,N-dimethyl groups. Common synthetic routes may involve:
Fluorination: Introduction of the fluoro group using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thioether Formation: Coupling of the methoxyphenylthio group using thiol reagents and appropriate catalysts.
Dimethylation: Introduction of the N,N-dimethyl groups using reagents like formaldehyde and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenemethanamine derivatives.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling effects.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanamine, 5-fluoro-2-((3-hydroxyphenyl)thio)-N,N-dimethyl-, hydrochloride
- Benzenemethanamine, 5-chloro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride
Uniqueness
N,N-Dimethyl-5-fluoro-2-(3-methoxyphenylthio)benzylamine hydrochloride is unique due to the presence of the 5-fluoro and 3-methoxyphenylthio groups, which confer specific chemical and biological properties. These substitutions can significantly influence its reactivity, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
134987-47-6 |
|---|---|
Fórmula molecular |
C16H19ClFNOS |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(3-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H18FNOS.ClH/c1-18(2)11-12-9-13(17)7-8-16(12)20-15-6-4-5-14(10-15)19-3;/h4-10H,11H2,1-3H3;1H |
Clave InChI |
JYQWJFXTIMSSKT-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
SMILES canónico |
CN(C)CC1=C(C=CC(=C1)F)SC2=CC=CC(=C2)OC.Cl |
Key on ui other cas no. |
134987-47-6 |
Sinónimos |
Benzenemethanamine, 5-fluoro-2-((3-methoxyphenyl)thio)-N,N-dimethyl-, hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















